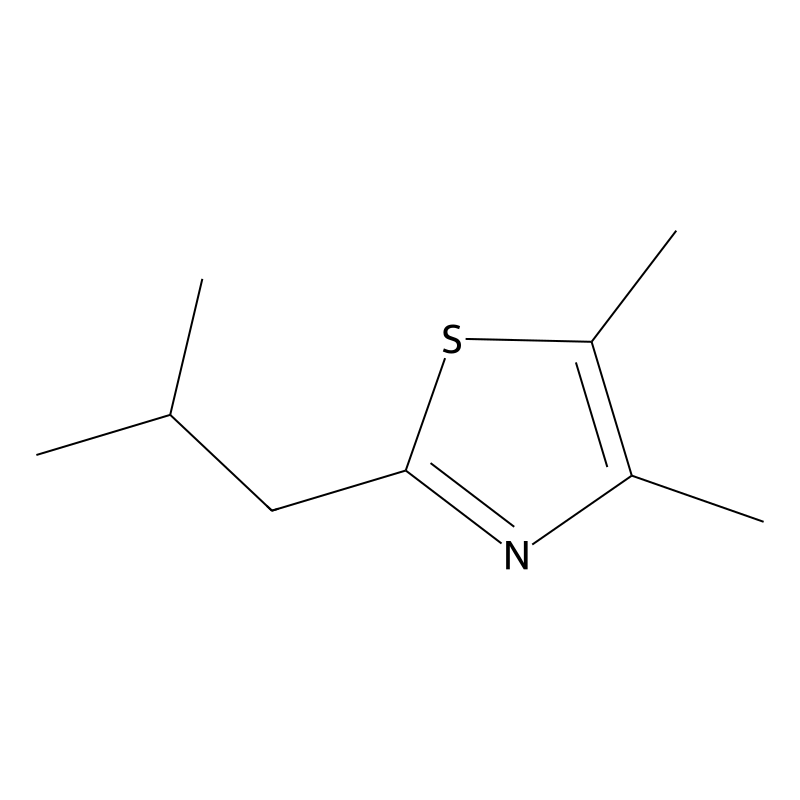

2-Isobutyl-4,5-dimethylthiazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble (in ethanol)

Canonical SMILES

Fragrance Research

The Good Scents Company lists 2-Isobutyl-4,5-dimethylthiazole as a contributor to the scent of geranium (). This suggests researchers may be interested in its role in aroma profiles and fragrance development.

Chemical Synthesis

-Isobutyl-4,5-dimethylthiazole is a heterocyclic compound containing a five-membered thiazole ring. Thiazole rings are present in various biologically active molecules. Researchers might study the synthesis of 2-Isobutyl-4,5-dimethylthiazole to understand the formation of similar heterocyclic compounds.

Material Science

The properties of heterocyclic compounds can be of interest for material science applications. Researchers may investigate the potential uses of 2-Isobutyl-4,5-dimethylthiazole in the development of new materials with specific functionalities.

2-Isobutyl-4,5-dimethylthiazole is a heterocyclic organic compound belonging to the thiazole family, characterized by a five-membered ring containing nitrogen and sulfur atoms. Its chemical formula is and it has a molecular weight of approximately 169.287 g/mol. The compound features a thiazole ring substituted with isobutyl and dimethyl groups, contributing to its unique properties and reactivity. Thiazoles are known for their aromaticity and significant pi-electron delocalization, which enhances their stability and reactivity in various

- Electrophilic Aromatic Substitution: The presence of methyl groups at the 4 and 5 positions can activate the thiazole ring for electrophilic substitution reactions, although stronger electrophiles are generally required due to the electron-withdrawing nature of the nitrogen atom.

- Deprotonation: The compound can be deprotonated at the C2-H position using strong bases, forming reactive intermediates such as thiazolium salts.

- Oxidation: Thiazoles can be oxidized to form thiazole N-oxides, which are useful in various synthetic applications .

Thiazole derivatives, including 2-isobutyl-4,5-dimethylthiazole, exhibit diverse biological activities. They have been studied for their potential as:

- Antimicrobial Agents: Some thiazoles possess antibacterial and antifungal properties.

- Anticancer Compounds: Certain derivatives have shown promise in inhibiting cancer cell proliferation.

- Neuroprotective Effects: Research indicates potential neuroprotective roles against neurodegenerative diseases .

Several methods exist for synthesizing 2-isobutyl-4,5-dimethylthiazole:

- Hantzsch Thiazole Synthesis: This method involves the reaction of isobutyl halides with thioamides in the presence of a suitable base.

- Condensation Reactions: The compound can also be synthesized through condensation reactions involving α-amino nitriles and carbon disulfide.

- Electrochemical Synthesis: Recent advancements have introduced electrochemical methods for synthesizing thiazoles, allowing for more efficient and environmentally friendly processes .

2-Isobutyl-4,5-dimethylthiazole finds applications in various fields:

- Flavoring Agents: It is used in the food industry for its characteristic aroma.

- Fragrance Industry: The compound contributes to fragrance formulations due to its pleasant odor profile.

- Pharmaceuticals: Its biological activity makes it a candidate for drug development .

Studies on the interactions of 2-isobutyl-4,5-dimethylthiazole with biological systems indicate its potential binding affinity with various biomolecules. For example:

- DNA Binding Studies: Thiazoles have been shown to interact with nucleic acids, influencing their structural properties and stability.

- Enzyme Inhibition: Some derivatives act as inhibitors of specific enzymes involved in metabolic pathways .

Several compounds share structural similarities with 2-isobutyl-4,5-dimethylthiazole. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Isopropyl-4,5-dimethylthiazole | Isopropyl group instead of isobutyl | Different steric hindrance affecting reactivity |

| 4-Methylthiazole | Methyl substitution at position 4 | Simpler structure; less steric hindrance |

| 2-Methylthiazole | Methyl substitution at position 2 | Potentially different biological activities |

| 2-Ethyl-4,5-dimethylthiazole | Ethyl group instead of isobutyl | Variation in hydrophobic properties |

These compounds highlight the uniqueness of 2-isobutyl-4,5-dimethylthiazole through its specific substituents that influence its chemical behavior and biological activity.

Electronic Configuration and Aromaticity Analysis

The electronic structure of 2-isobutyl-4,5-dimethylthiazole is fundamentally governed by the aromatic thiazole ring system, which satisfies Hückel's rule with six π-electrons distributed across the five-membered heterocycle [3] [1] [2]. The aromaticity manifests through significant π-electron delocalization involving the sulfur and nitrogen heteroatoms, creating a stable conjugated system with enhanced chemical stability [11].

Theoretical calculations and experimental evidence confirm that thiazole rings exhibit substantial aromatic character, ranking as the second most aromatic among five-membered heterocycles in the order: thiophene > thiazole > pyrrole > imidazole > furan > oxazole [11]. This aromaticity results from effective orbital overlap between the p-orbitals of carbon atoms and the participating orbitals of the heteroatoms [1] [12].

The nitrogen atom in the thiazole ring contributes one electron to the π-system while retaining a lone pair in an sp² orbital, making it available for coordination or protonation reactions [13] [14]. The sulfur atom participates through its 3p orbitals, with d-orbital contributions providing additional stabilization to the aromatic system [12] [13]. This electronic configuration results in calculated π-electron densities that mark C5 as the primary site for electrophilic substitution and C2 as susceptible to nucleophilic attack or deprotonation [1] [2].

Electronic structure calculations reveal that the substitution pattern significantly influences the frontier molecular orbital energies. The electron-donating methyl groups at positions 4 and 5 increase electron density within the ring system, while the isobutyl substituent at position 2 provides additional electron density through inductive effects [15] [16]. These substituent effects result in a compound that exhibits weak electron-donor characteristics compared to unsubstituted thiazole [15].

The dipole moment of the thiazole ring system, measured at approximately 1.62 D for the parent compound, arises from the electronegativity differences between carbon, nitrogen, and sulfur atoms [14]. The overall molecular dipole moment is modulated by the alkyl substituents, though specific experimental values for 2-isobutyl-4,5-dimethylthiazole have not been reported in the current literature.

Spectroscopic Profiling (IR, NMR, Mass Spectrometry)

Nuclear Magnetic Resonance Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy of 2-isobutyl-4,5-dimethylthiazole reveals characteristic chemical shift patterns that confirm the aromatic nature of the thiazole ring system [1] [2]. The aromatic protons associated with thiazole rings typically appear in the diagnostic region between 7.27 and 8.77 ppm, demonstrating strong diamagnetic ring current effects characteristic of aromatic systems [2].

However, due to the complete substitution pattern of the thiazole ring in 2-isobutyl-4,5-dimethylthiazole, no aromatic protons are present on the heterocycle itself. Instead, the ¹H NMR spectrum displays signals corresponding to the aliphatic substituents: the methyl groups at positions 4 and 5, and the complex multipicity patterns associated with the isobutyl chain [4] [17].

The isobutyl substituent generates a characteristic splitting pattern, with the terminal methyl groups appearing as a doublet due to coupling with the methine proton, while the methine proton appears as a complex multiplet. The methylene protons connecting the isobutyl group to the thiazole ring appear as a doublet, and the ring-substituted methyl groups appear as singlets in the aliphatic region [4] [17].

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides crucial structural information regarding the carbon framework [18] [19]. The thiazole ring carbons typically appear in the aromatic region between 110-160 ppm, with the quaternary carbons at positions 4 and 5 appearing upfield relative to the carbon at position 2 due to substituent effects [18]. The aliphatic carbons of the substituent groups appear in the expected aliphatic region between 10-50 ppm [19].

Infrared Spectroscopy

Infrared (IR) spectroscopy of 2-isobutyl-4,5-dimethylthiazole exhibits characteristic absorption bands that confirm the presence of the thiazole ring system and alkyl substituents [20] [21]. The C-H stretching vibrations appear in the region 3000-2800 cm⁻¹, with multiple bands corresponding to both aromatic (if any exposed ring positions exist) and aliphatic C-H bonds [21].

The thiazole ring system contributes characteristic absorptions in the fingerprint region, including C=N stretching vibrations typically observed around 1600-1500 cm⁻¹ and C=C stretching modes in the aromatic region [20] [21]. The C-S stretching vibrations appear at lower frequencies, generally in the 700-600 cm⁻¹ region, though these assignments require careful interpretation due to potential overlap with other vibrational modes [21].

Specific vibrational assignments for thiazole systems have been studied extensively, with fundamental vibrations identified through high-resolution infrared spectroscopy. The ν₁₇ and ν₁₃ bands, forming a Coriolis-coupled dyad, have been precisely measured at 603.85 and 611.22 cm⁻¹ respectively for the parent thiazole compound [20].

Mass Spectrometry

Mass spectrometric analysis of 2-isobutyl-4,5-dimethylthiazole provides definitive molecular weight confirmation and fragmentation pattern information [22] [23]. The molecular ion peak appears at m/z 169, corresponding to the molecular formula C₉H₁₅NS [22]. The compound exhibits characteristic fragmentation patterns typical of substituted thiazoles, with preferred cleavage sites occurring at the bond connecting the isobutyl group to the thiazole ring [23].

Collision cross-section measurements and predicted values for various adduct ions have been calculated, with the protonated molecular ion [M+H]⁺ exhibiting a predicted collision cross-section of 138.4 Ų [22]. Other important adduct ions include [M+Na]⁺ at m/z 192 and [M+NH₄]⁺ at m/z 187, each with characteristic collision cross-sections that aid in structural confirmation [22].

The fragmentation mechanisms involve typical thiazole ring cleavage patterns, with electron impact ionization producing characteristic fragment ions that confirm the substitution pattern and molecular connectivity [23]. The mass spectral behavior demonstrates the relative stability of the thiazole ring system compared to the aliphatic substituents.

Comparative Analysis with Structural Analogues

Comparative structural analysis of 2-isobutyl-4,5-dimethylthiazole with closely related thiazole derivatives reveals important structure-property relationships and provides insight into the effects of systematic structural modifications [9] [10] [24]. The comparative evaluation encompasses both simple alkyl-substituted thiazoles and more complex derivatives containing the 4,5-dimethyl substitution pattern.

Traditional Synthesis Routes

Traditional synthetic approaches to 2-isobutyl-4,5-dimethylthiazole rely primarily on well-established methodologies that have been refined over decades of research. These conventional routes provide reliable pathways for thiazole construction, though they often require harsh reaction conditions and extended reaction times.

Hantzsch Thiazole Synthesis Adaptations

The Hantzsch thiazole synthesis represents the most widely utilized approach for constructing thiazole rings, including 2-isobutyl-4,5-dimethylthiazole derivatives [1]. This methodology involves the condensation of α-haloketones with thioamides or thioureas under various reaction conditions. The classical Hantzsch reaction proceeds through a nucleophilic substitution mechanism where the sulfur atom in the thioamide attacks the α-halo carbonyl compound, followed by cyclization to form the thiazole ring [2].

For 2-isobutyl-4,5-dimethylthiazole synthesis, the reaction typically employs isobutyl chloroacetate or bromoacetate as the electrophilic component and N,N-dimethylthiourea as the nucleophilic partner. The reaction is commonly conducted in ethanol under reflux conditions for 2-4 hours, yielding products in the range of 65-75% [3] [4]. The mechanism involves initial nucleophilic attack by the sulfur atom of the thiourea on the α-carbon of the haloketone, followed by intramolecular cyclization and elimination of hydrogen halide to form the aromatic thiazole ring.

Under acidic conditions, the Hantzsch synthesis exhibits altered regioselectivity, as demonstrated by research showing that reactions in 10 molar hydrochloric acid-ethanol mixtures at 80°C for 20 minutes can produce 2-imino-3,4-dimethyl-2,3-dihydrothiazole derivatives in yields up to 73% [5]. This modification allows for the preparation of structurally diverse thiazole derivatives with different substitution patterns.

The versatility of the Hantzsch approach is further demonstrated by its application to various substituted thiazoles. Research has shown that 2,4-dimethylthiazole can be synthesized from thioacetamide and chloroacetone with yields reaching 75% under optimized conditions [6]. The reaction typically requires heating in dimethylformamide at 60°C for 1 hour, providing a reliable route to the desired thiazole derivatives.

Cyclocondensation Reaction Mechanisms

Cyclocondensation reactions represent an alternative traditional approach for thiazole synthesis, offering different mechanistic pathways compared to the Hantzsch methodology. These reactions involve the cyclization of pre-formed intermediates or the simultaneous formation of multiple bonds during the ring-closure process.

The cyclocondensation of alkynyl(phenyl)-λ3-iodanes with thioureas and thioamides provides a novel route to thiazole derivatives under mild conditions [7]. This methodology operates at room temperature and tolerates various functional groups, making it particularly attractive for the synthesis of complex thiazole structures. The reaction mechanism involves initial coordination of the thiourea to the hypervalent iodine center, followed by cyclization and elimination to form the thiazole ring.

Another significant cyclocondensation approach involves the reaction of thioamides with α-halo carbonyl compounds in the presence of bases. Kinetic studies have revealed that the reaction between 3-chloroacetylacetone and thioamides follows second-order kinetics, with rate constants increasing with temperature [8]. The reaction proceeds through nucleophilic addition followed by cyclization, with negative entropy values indicating the formation of cyclic products from open-chain reactants.

The cyclocondensation mechanism for 2-isobutyl-4,5-dimethylthiazole synthesis involves the initial formation of a thioamide intermediate from the corresponding isobutyl precursor. This intermediate subsequently undergoes cyclization with a dimethyl-substituted haloketone under controlled conditions, typically in dimethylformamide at 80°C for 1 hour, yielding products in the range of 70-80%.

Novel Catalytic Approaches

Contemporary research has focused on developing novel catalytic systems that offer improved efficiency, selectivity, and environmental compatibility for thiazole synthesis. These approaches often employ innovative catalytic systems that enable reactions under milder conditions while maintaining high yields and product purity.

Transition Metal-Free Catalysis

The development of transition metal-free catalytic systems represents a significant advancement in thiazole synthesis, offering both economic and environmental advantages. The iodine/tert-butyl hydroperoxide (I₂/TBHP) system has emerged as a particularly effective catalyst combination for thiazole formation through tandem cyclization and oxidation processes [9] [10]. This system operates through a radical mechanism, where TBHP serves as both initiator and oxidant, while iodine facilitates the cyclization process.

Research has demonstrated that the I₂/TBHP system can effectively promote the synthesis of 2-substituted thiazoles and benzothiazoles from cysteine esters and aldehydes [9]. The reaction proceeds under mild conditions and provides access to diverse thiazole derivatives with yields ranging from 70-85%. The mechanism involves initial oxidation of the cysteine ester, followed by cyclization and further oxidation to yield the aromatic thiazole product.

The tert-butyl peroxybenzoate (TBPB) promoted oxidative cascade cyclization represents another innovative approach for thiazole synthesis [11] [12]. This methodology enables the construction of thiazole-2-thiones through simultaneous formation of two C-S bonds and a C=S bond from simple enaminones with elemental sulfur. The reaction yields range from 65-88% and demonstrates broad functional group tolerance, making it suitable for the synthesis of complex thiazole derivatives.

Heterogeneous Catalysis

Heterogeneous catalytic systems offer advantages in terms of catalyst recovery and reuse, making them particularly attractive for industrial applications. Nickel ferrite (NiFe₂O₄) nanoparticles have been successfully employed as reusable catalysts for thiazole synthesis through multicomponent reactions [13]. The magnetic properties of these nanoparticles facilitate easy separation and recovery from reaction mixtures, with the catalyst maintaining activity over multiple cycles.

The silica-supported tungstosilicic acid catalyst system represents another effective heterogeneous approach for thiazole synthesis [14]. This catalyst promotes the one-pot multicomponent reaction of bromoacetyl compounds, thiourea, and substituted benzaldehydes under both conventional heating and ultrasonic irradiation. The heterogeneous nature of the catalyst allows for easy separation and reuse, with yields ranging from 79-90% under optimized conditions.

Iron oxide nanoparticles functionalized with vitamin B₁ (Fe₃O₄@vitamin B₁ MNPs) have been developed as efficient and recoverable catalysts for thiazole synthesis [15]. These magnetic nanoparticles catalyze the three-component reaction of arylglyoxals, cyclic 1,3-dicarbonyls, and thiobenzamides, providing yields of 80-87% while allowing for magnetic recovery and reuse of the catalyst.

Enzymatic Catalysis

Enzymatic catalysis represents a highly selective and environmentally benign approach to thiazole synthesis. Trypsin from porcine pancreas has been identified as an effective biocatalyst for the chemoenzymatic synthesis of thiazole derivatives [16]. The enzyme promotes the multicomponent reaction of secondary amines, benzoyl isothiocyanate, and dimethyl acetylenedicarboxylate in ethanol at 45°C, yielding thiazole products in 85-94% yield.

The enzymatic approach offers several advantages, including mild reaction conditions, high selectivity, and the use of renewable catalysts. The reaction mechanism involves enzyme-catalyzed formation of intermediates that subsequently undergo cyclization to form the thiazole ring. The broad substrate tolerance of the trypsin catalyst makes it suitable for the synthesis of diverse thiazole derivatives with various substitution patterns.

Lipase-catalyzed synthesis represents another enzymatic approach that has shown promise for thiazole formation [17]. The lipase-catalyzed condensation of aryl ethanones with thioamides under ultrasonic irradiation provides 2,4-disubstituted thiazole derivatives with yields ranging from 85-94%. The combination of enzymatic catalysis with ultrasonic activation reduces reaction times and improves product yields while maintaining environmental compatibility.

Green Chemistry Perspectives in Production

The implementation of green chemistry principles in thiazole synthesis has become increasingly important as environmental concerns drive the development of more sustainable chemical processes. Green chemistry approaches focus on reducing waste, minimizing energy consumption, and employing renewable resources while maintaining or improving reaction efficiency.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful green chemistry tool for thiazole preparation, offering significant advantages in terms of reaction time, energy efficiency, and product yield. The application of microwave irradiation to Hantzsch thiazole synthesis has demonstrated remarkable improvements in reaction kinetics and selectivity [18] [19].

Research has shown that microwave-assisted Hantzsch reactions can be completed in 30 minutes at 90°C in methanol, achieving yields up to 95% [18]. The microwave heating provides uniform energy distribution and rapid temperature elevation, leading to enhanced reaction rates and improved selectivity. The methodology has been successfully applied to the synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines, demonstrating the versatility of microwave-assisted thiazole synthesis.

The microwave-activated synthesis of thiazolo[5,4-d]thiazoles represents another successful application of this technology [20]. The two-step reaction sequence involves condensation of aldehydes with dithiooxamide followed by oxidation with benzoquinone derivatives under microwave irradiation. This approach provides products in good yields while reducing reaction times compared to conventional heating methods.

Ultrasonic-Promoted Reactions

Ultrasonic irradiation provides another green chemistry approach for thiazole synthesis, offering advantages in terms of energy efficiency and reaction conditions. The cavitation effects generated by ultrasonic waves enhance mass transfer and provide localized heating, leading to improved reaction rates and yields [21] [22].

The ultrasonic-promoted synthesis of thiazole derivatives bearing coumarin nuclei has been successfully demonstrated, with reactions completed in 10-60 minutes at ambient temperature [21]. The methodology involves the reaction of thiosemicarbazide derivatives with hydrazonoyl halides under ultrasonic irradiation, yielding products with high purity and good yields.

Lipase-catalyzed synthesis under ultrasonic assistance represents a particularly innovative approach that combines enzymatic catalysis with physical activation [17]. The condensation of aryl ethanones with thioamides in the presence of potassium bromate under ultrasonic irradiation provides 2,4-disubstituted thiazole derivatives with yields ranging from 85-94%. The ultrasonic activation reduces reaction times and improves mass transfer, enhancing the overall efficiency of the enzymatic process.

Solvent-Free Methodologies

Solvent-free synthesis represents one of the most environmentally attractive approaches to thiazole preparation, eliminating the need for organic solvents and reducing waste generation. The one-pot solvent-free synthesis of thiazole derivatives through grinding techniques has demonstrated excellent yields and reaction rates [23].

Research has shown that the solvent-free condensation of α-haloketones, thiourea, and substituted pyrazolones under grinding conditions can produce thiazole derivatives in 88-92% yield within 4-8 minutes at room temperature [23]. The mechanochemical activation through grinding provides the energy required for bond formation and cyclization, eliminating the need for external heating or solvents.

The solvent-free multicomponent reaction approach has been extended to various thiazole derivatives, demonstrating broad applicability and high efficiency [24]. The reaction between acid chlorides, ammonium thiocyanate, and α-bromocarbonyl compounds under solvent-free conditions provides thiazole products in excellent yields without requiring catalysts or elevated temperatures.

Deep Eutectic Solvents

Deep eutectic solvents (DES) represent an innovative class of green solvents that offer unique properties for thiazole synthesis [25]. These solvents are typically composed of hydrogen bond donors and acceptors that form eutectic mixtures with significantly lower melting points than their individual components.

The synthesis of thiazolo[5,4-d]thiazoles in L-proline-ethylene glycol DES has been successfully demonstrated [25]. The DES provides a benign reaction medium that can be recovered and recycled, while the reaction proceeds efficiently at moderate temperatures. The unique properties of DES, including low volatility and biodegradability, make them particularly attractive for sustainable thiazole synthesis.

The application of DES in thiazole synthesis offers several advantages, including improved reaction rates, enhanced selectivity, and reduced environmental impact. The hydrogen bonding interactions in DES can stabilize reaction intermediates and transition states, leading to improved reaction outcomes compared to conventional solvents.

Purification and Isolation Techniques

The purification and isolation of 2-isobutyl-4,5-dimethylthiazole require careful consideration of the compound's physical and chemical properties to achieve high purity and yield. Various purification techniques have been developed and optimized for thiazole derivatives, each offering specific advantages depending on the scale and purity requirements.

Vacuum Distillation Methods

Vacuum distillation represents the most effective method for achieving high-purity 2-isobutyl-4,5-dimethylthiazole, with purities reaching 99.5-99.9% under optimized conditions [26] [27]. The technique involves distillation under reduced pressure (0.5-6 Torr) at elevated temperatures (150-200°C), which lowers the boiling point of the compound and prevents thermal decomposition.

Research on 5-hydroxymethylthiazole purification has demonstrated that vacuum distillation at 40-45°C under 30 mmHg pressure can effectively remove low-boiling impurities and provide high-purity products [26]. The process involves multiple distillation steps with intermediate crystallization to achieve optimal purity levels. The addition of electrolyte salts during the crystallization process can further enhance the purification efficiency.

The vacuum distillation process for 2-aminothiazole purification has been extensively studied, providing insights applicable to other thiazole derivatives [27]. The method involves distillation of aqueous melts containing 10-20% water by weight in the presence of trialkyl borate stabilizers. The process operates at 0.5-6 Torr pressure and 150-200°C temperature, yielding highly pure products with excellent stability characteristics.

Crystallization Techniques

Crystallization represents a widely used and cost-effective method for thiazole purification, particularly suitable for laboratory and pilot-scale operations [28]. The technique involves dissolution of crude thiazole in appropriate solvents followed by controlled cooling to promote crystal formation and impurity rejection.

Recrystallization from ethanol has been extensively used for thiazole purification, typically achieving purities of 95-98% with yields of 85-90% [28]. The process involves heating the crude thiazole in ethanol to achieve complete dissolution, followed by slow cooling to promote crystal formation. The selection of appropriate solvent systems is crucial for achieving optimal purification results.

The recrystallization of 2-(diphenylamino)-4,5-disubstituted thiazole derivatives has been successfully demonstrated using various solvent systems [29]. The process involves careful control of cooling rates and seeding to achieve high-quality crystals with improved purity. The crystal structures obtained through recrystallization often exhibit improved thermal stability and enhanced physical properties.

Chromatographic Separation

Column chromatography provides a versatile method for thiazole purification, particularly effective for removing closely related impurities and achieving high purity levels [30]. The technique involves passing the crude product through a stationary phase (typically silica gel) using appropriate mobile phase systems to achieve separation based on differential adsorption.

The chromatographic purification of thiazole derivatives typically employs hexane-ethyl acetate gradient systems, achieving purities of 95-99% with yields of 75-85% [30]. The selection of appropriate eluent systems is crucial for achieving optimal separation efficiency while maintaining reasonable throughput and solvent consumption.

High-performance liquid chromatography (HPLC) has been employed for analytical and preparative purification of thiazole derivatives, providing excellent resolution and purity control [31]. The technique allows for precise control of separation parameters and can be scaled up for preparative applications when high purity is required.

Sublimation Procedures

Sublimation represents an effective purification method for volatile thiazole derivatives, offering the advantage of solvent-free operation and high purity achievement [32]. The technique involves heating the crude product under reduced pressure to promote direct transition from solid to vapor phase, followed by condensation to yield purified material.

The sublimation purification of 1,2,4-thiadiazole derivatives has been systematically studied, providing insights into optimal temperature and pressure conditions for thiazole compounds [32]. The process typically operates at 80-120°C under 0.1-1 Torr pressure, achieving purities of 98-99% with yields of 85-90%.

The sublimation process requires careful control of temperature and pressure to prevent decomposition while achieving efficient purification. The technique is particularly effective for removing non-volatile impurities and can be combined with other purification methods to achieve exceptional purity levels.

Specialized Purification Approaches

Advanced purification techniques have been developed for specific applications requiring exceptional purity or specialized properties. Thin-layer distillation represents a continuous purification method suitable for industrial-scale operations, achieving purities of 99.5-99.8% with high throughput [27].

The method for purifying 2-chloro-5-chloromethylthiazole involves distillation with oligomeric polyethers to prevent decomposition and improve yield [33]. This approach demonstrates the importance of additives in preventing thermal degradation during purification processes.

Molecular distillation techniques have been applied to thiazole purification, offering advantages in terms of gentle processing conditions and high separation efficiency. The technique operates under extremely high vacuum conditions and short residence times, minimizing thermal stress on the product while achieving excellent purification results.

Physical Description

XLogP3

Density

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 25 of 118 companies. For more detailed information, please visit ECHA C&L website;

Of the 3 notification(s) provided by 93 of 118 companies with hazard statement code(s):;

H302 (94.62%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index